

2-Iodoethanol: A Versatile Reagent for Hydroxyethylation in Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a highly effective reagent for the introduction of the hydroxyethyl group (-CH₂CH₂OH) onto a variety of nucleophilic substrates, including phenols, amines, and thiols. This process, known as hydroxyethylation, is a valuable transformation in organic synthesis and is frequently employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the iodine atom makes **2-iodoethanol** a more reactive electrophile compared to its chloro- or bromo- analogs, often allowing for milder reaction conditions and improved yields. This document provides detailed protocols for O-, N-, and S-hydroxyethylation using **2-iodoethanol**, along with quantitative data and safety information.

Introduction

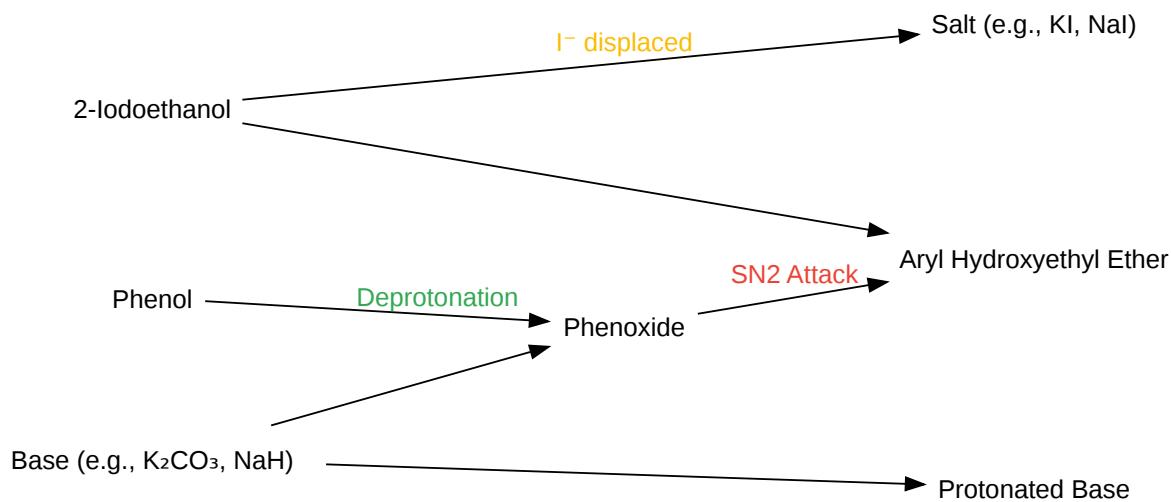
The hydroxyethyl moiety is a common structural motif in a wide range of biologically active molecules and functional materials. Its introduction can modulate polarity, solubility, and pharmacokinetic properties of a parent molecule. **2-Iodoethanol** serves as a practical and reactive source of the hydroxyethyl group. The carbon-iodine bond is weaker than carbon-

bromine or carbon-chlorine bonds, making the iodine a better leaving group in nucleophilic substitution reactions. This increased reactivity allows for the hydroxyethylation of less reactive nucleophiles and can lead to shorter reaction times and higher efficiencies.

Physicochemical Properties

A summary of the key physicochemical properties of **2-iodoethanol** is presented in the table below.

Property	Value
Molecular Formula	C ₂ H ₅ IO
Molecular Weight	171.97 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	85 °C at 25 mmHg
Density	2.205 g/mL at 25 °C
Refractive Index	n _{20/D} 1.572
Solubility	Soluble in water


Applications in Hydroxyethylation

2-Iodoethanol is a versatile reagent for the hydroxyethylation of various heteroatom nucleophiles. The general reaction scheme involves the nucleophilic attack of a substrate on the electrophilic carbon of **2-iodoethanol**, with the subsequent displacement of the iodide leaving group.

O-Hydroxyethylation of Phenols (Williamson Ether Synthesis)

The reaction of phenols with **2-iodoethanol** under basic conditions, a variation of the Williamson ether synthesis, provides a straightforward route to aryl hydroxyethyl ethers.

Reaction Pathway: O-Hydroxyethylation

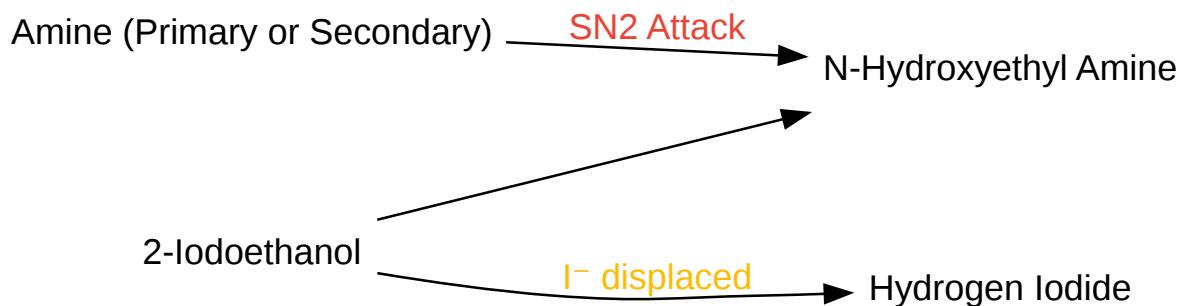
[Click to download full resolution via product page](#)

Caption: General workflow for O-hydroxyethylation of phenols.

Experimental Protocol: Synthesis of 2-(p-Tolyl)ethanol

- Materials:
 - p-Cresol
 - 2-Iodoethanol**
 - Potassium Carbonate (K₂CO₃)
 - Acetone
 - Diethyl ether
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate solution (NaHCO₃)

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)


- Procedure:
 1. To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
 2. Add **2-iodoethanol** (1.2 eq) to the mixture.
 3. Reflux the reaction mixture for 24 hours.
 4. After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
 5. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated $NaHCO_3$ solution, and brine.
 6. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate to afford the crude product.
 7. Purify the crude product by column chromatography on silica gel to obtain 2-(p-tolyl)ethanol.

Substrate	Base	Solvent	Temperature e (°C)	Time (h)	Yield (%)
Sodium Phenolate	-	Water	70	7	81[1]
p-Cresol	K_2CO_3	Acetone	Reflux	24	High

N-Hydroxyethylation of Amines

2-Iodoethanol readily reacts with primary and secondary amines to yield N-hydroxyethylated products. The reaction typically proceeds under mild conditions, often without the need for a strong base.

Reaction Pathway: N-Hydroxyethylation

[Click to download full resolution via product page](#)

Caption: General workflow for N-hydroxyethylation of amines.

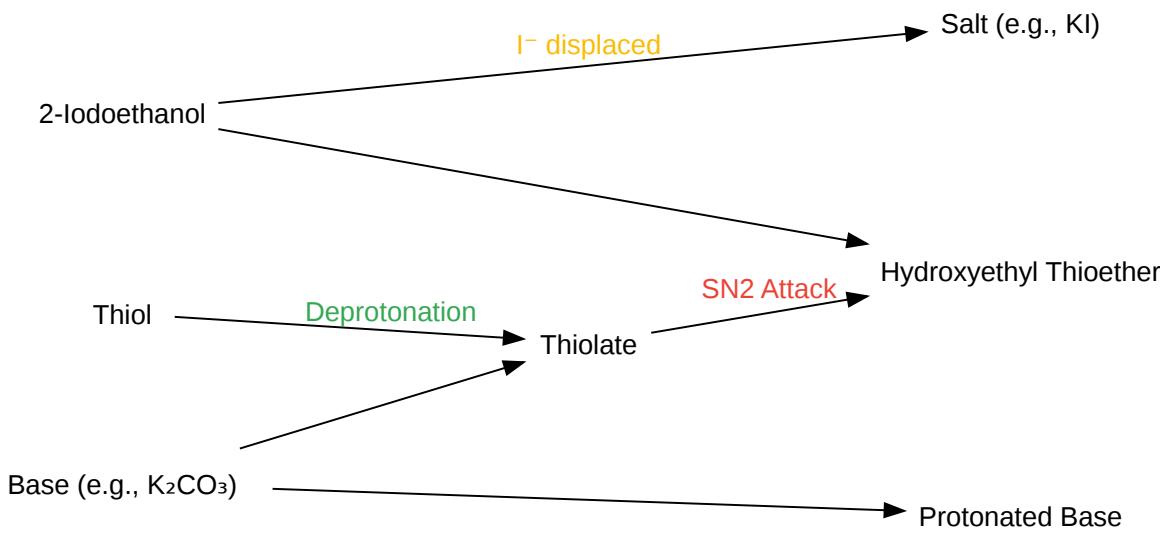
Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)piperidine

- Materials:

- Piperidine
- **2-Iodoethanol**
- Potassium Carbonate (K₂CO₃)
- Acetonitrile
- Dichloromethane (CH₂Cl₂)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- Procedure:

1. To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).


2. Add **2-iodoethanol** (1.1 eq) to the mixture.
3. Stir the reaction mixture at room temperature for 12 hours.
4. Filter the mixture and concentrate the filtrate under reduced pressure.
5. Dissolve the residue in dichloromethane and wash with water and brine.
6. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to give 1-(2-hydroxyethyl)piperidine.

Substrate	Base	Solvent	Temperature e (°C)	Time (h)	Yield (%)
Piperidine	K_2CO_3	Acetonitrile	Room Temp.	12	High

S-Hydroxyethylation of Thiols

Thiols are excellent nucleophiles and react efficiently with **2-iodoethanol** in the presence of a base to form hydroxyethyl thioethers.

Reaction Pathway: S-Hydroxyethylation

[Click to download full resolution via product page](#)

Caption: General workflow for S-hydroxyethylation of thiols.

Experimental Protocol: Synthesis of 2-(p-Tolylthio)ethanol

- Materials:
 - p-Thiocresol
 - 2-Iodoethanol**
 - Potassium Carbonate (K_2CO_3)
 - N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Water
 - Brine

- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 1. To a solution of p-thiocresol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
 2. Add **2-iodoethanol** (1.1 eq) to the mixture.
 3. Stir the reaction mixture at 50 °C for 6 hours.
 4. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
 5. Wash the combined organic layers with water and brine.
 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 7. Purify the crude product by column chromatography on silica gel to obtain 2-(p-tolylthio)ethanol.

Substrate	Base	Solvent	Temperature e (°C)	Time (h)	Yield (%)
p-Thiocresol	K ₂ CO ₃	DMF	50	6	High

Application in Drug Development

The hydroxyethylation of molecules is a critical step in the synthesis of numerous pharmaceutical compounds. For example, the introduction of a hydroxyethyl group can be a key step in the synthesis of intermediates for drugs like Olanzapine, an atypical antipsychotic. While specific proprietary process details may vary, the fundamental reactions of N- and O-hydroxyethylation are often employed.

Safety and Handling

2-Iodoethanol is a toxic and combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Inhalation: Avoid inhaling vapors.
- Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Iodoethanol is a valuable and reactive reagent for the introduction of the hydroxyethyl group in a variety of organic transformations. Its enhanced reactivity compared to other 2-haloethanols makes it a preferred choice for many synthetic applications in research and drug development. By following the provided protocols and adhering to safety guidelines, researchers can effectively utilize **2-iodoethanol** to synthesize a wide range of hydroxyethylated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Iodoethanol: A Versatile Reagent for Hydroxyethylation in Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213209#2-iodoethanol-as-a-reagent-for-introducing-a-hydroxyethyl-group>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com